![molecular formula C16H17ClN4 B6039510 2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)
2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” can be deduced from its name. It contains a pyrazolopyrimidine core, which is substituted at various positions by a 4-chlorophenyl group and four methyl groups .Scientific Research Applications
Anticancer Applications
The pyridopyrimidine scaffold has been explored for its potential in cancer therapy. Notably, palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety. Research suggests that this compound inhibits cyclin-dependent kinases (CDKs) and has demonstrated efficacy in treating hormone receptor-positive metastatic breast cancer .
Antibacterial and Antibiofilm Properties
Pyrazolo[1,5-a]pyrimidine derivatives have exhibited antibacterial and antibiofilm activities. Researchers synthesized 16 such derivatives and evaluated their preliminary effects against bacterial biofilms . These compounds could hold promise in combating bacterial infections.
Anti-Inflammatory Potential
Certain pyrazolo[1,5-a]pyrimidin-7-ones have been investigated for their anti-inflammatory properties. For instance, 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028) is a weak PGE2 inhibitor . Further studies may reveal additional anti-inflammatory applications.
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for antileishmanial and antimalarial effects. These compounds showed good yields and could be relevant in the fight against parasitic diseases .
Other Potential Applications
Beyond the mentioned fields, pyridopyrimidines continue to be explored for enzyme inhibition, antifungal activity, antidiabetic effects, and more . Dilmapimod, another pyridopyrimidine, has shown potential activity against rheumatoid arthritis .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been studied for their antitubercular properties . They have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against the GFP reporter strain of Mycobacterium tuberculosis .
Biochemical Pathways
For example, pyrrolo[2,3-d]pyrimidine derivatives have been used in the treatment of tuberculosis, an infectious disease caused by Mycobacterium tuberculosis .
Pharmacokinetics
For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown a ClogP value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
For example, certain pyrrolo[2,3-d]pyrimidine derivatives have displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
properties
IUPAC Name |
2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)11(2)15(19-21)12-5-7-13(17)8-6-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIKSYKTPVDOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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